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Compound Name: 3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930 Get Quote

Introduction: The Significance of 3-(4-
Bromophenoxy)propanenitrile
3-(4-Bromophenoxy)propanenitrile is a valuable intermediate in the landscape of organic

synthesis and drug discovery. Its bifunctional nature, featuring a brominated aromatic ring ripe

for cross-coupling reactions and a nitrile group that can be hydrolyzed, reduced, or converted

to other functionalities, makes it a versatile building block. This compound is particularly noted

for its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs),

a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery

to eliminate disease-causing proteins.[1] The precise length and chemical nature of the ether-

linked propylnitrile chain provide a desirable scaffold for connecting a target-binding ligand and

an E3 ligase-recruiting moiety.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(4-
Bromophenoxy)propanenitrile. We will delve into the mechanistic underpinnings of the

chosen synthetic route, offer a detailed step-by-step experimental procedure, and provide

expected analytical data for product verification. This guide is intended for researchers in

organic chemistry, medicinal chemistry, and drug development, offering a robust and

reproducible method for accessing this important chemical entity.
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The synthesis of 3-(4-Bromophenoxy)propanenitrile is efficiently achieved via the Williamson

ether synthesis. This classic and reliable SN2 reaction involves the nucleophilic substitution of

a halide by an alkoxide or, in this case, a phenoxide.

The reaction proceeds in two conceptual stages:

Deprotonation: The weakly acidic phenolic proton of 4-bromophenol is abstracted by a mild

base, typically potassium carbonate, to form the potassium 4-bromophenoxide. This in situ

generation creates a potent nucleophile.

Nucleophilic Attack: The newly formed 4-bromophenoxide ion attacks the electrophilic carbon

atom adjacent to the bromine in 3-bromopropanenitrile. This concerted, backside attack

displaces the bromide leaving group, forming the C-O ether linkage and yielding the desired

product, 3-(4-Bromophenoxy)propanenitrile.

The choice of a polar aprotic solvent like acetone is crucial as it effectively dissolves the

reactants while not solvating the anionic nucleophile excessively, thus promoting a high

reaction rate for the SN2 pathway.[2]
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Reagent/Material Grade Supplier CAS No.

4-Bromophenol Reagent Sigma-Aldrich 106-41-2

3-Bromopropanenitrile Reagent Sigma-Aldrich 2417-90-5

Potassium Carbonate

(K₂CO₃)
Anhydrous Fisher Scientific 584-08-7

Acetone ACS Grade VWR 67-64-1

Ethyl Acetate ACS Grade VWR 141-78-6

Brine (Saturated NaCl

solution)
- - -

Anhydrous

Magnesium Sulfate

(MgSO₄)

Reagent Fisher Scientific 7487-88-9

Round-bottom flask

(250 mL)
- - -

Reflux condenser - - -

Magnetic stirrer and

stir bar
- - -

Heating mantle - - -

Büchner funnel and

filter flask
- - -

Separatory funnel

(500 mL)
- - -

Rotary evaporator - - -

Step-by-Step Synthesis Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-

bromophenol (10.0 g, 57.8 mmol, 1.0 eq).
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Addition of Reagents: Add anhydrous potassium carbonate (9.58 g, 69.4 mmol, 1.2 eq) and

acetone (150 mL) to the flask.

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to allow for the

initial formation of the potassium 4-bromophenoxide salt.

Addition of Electrophile: Add 3-bromopropanenitrile (6.2 mL, 7.78 g, 58.1 mmol, 1.0 eq) to

the reaction mixture dropwise over 5 minutes.

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx.

56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1

Hexane:Ethyl Acetate eluent system.

Work-up - Filtration: After the reaction is complete (as indicated by the consumption of 4-

bromophenol), allow the mixture to cool to room temperature. Filter the solid potassium

bromide byproduct and any excess potassium carbonate using a Büchner funnel. Wash the

solid cake with a small amount of acetone (2 x 20 mL).

Work-up - Solvent Removal: Combine the filtrates and concentrate the solution under

reduced pressure using a rotary evaporator to remove the acetone.

Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the

solution to a 500 mL separatory funnel and wash with water (2 x 75 mL) followed by brine (1

x 75 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude

product.

Purification: The crude product, typically an off-white solid or pale oil, can be purified by

recrystallization from a mixture of ethanol and water or by flash column chromatography on

silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-(4-
Bromophenoxy)propanenitrile as a white crystalline solid.
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Reaction Setup

Reaction

Work-up & Purification

1. Combine 4-Bromophenol, K₂CO₃, and Acetone in a flask

2. Add 3-Bromopropanenitrile

3. Heat to reflux for 12-16 hours

4. Cool and filter solids

5. Remove acetone via rotary evaporation

6. Dissolve in Ethyl Acetate and perform aqueous wash

7. Dry organic layer and concentrate

8. Purify by recrystallization or chromatography

I

Final Product:
3-(4-Bromophenoxy)propanenitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.
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Safety and Handling Precautions
This procedure must be conducted in a well-ventilated fume hood by personnel trained in

standard organic synthesis techniques. Appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

4-Bromophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause

respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[3]

3-Bromopropanenitrile: Fatal if swallowed, in contact with skin, or if inhaled. It is a toxic and

lachrymatory substance. Handle with extreme caution in a fume hood.[4][5]

Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing work. An

emergency eyewash station and safety shower should be readily accessible.

Expected Results and Characterization
The protocol is expected to yield 3-(4-Bromophenoxy)propanenitrile as a white to off-white

crystalline solid with a purity of >95% after purification. The isolated yield is typically in the

range of 80-90%.

Physicochemical Properties:

Molecular Formula: C₉H₈BrNO

Molecular Weight: 226.07 g/mol

Appearance: White to off-white powder or crystals

Storage: Store sealed in a dry place at room temperature.

Predicted Spectroscopic Data: While experimental spectra are not readily available in public

databases, the following data are predicted based on the compound's structure and analysis of

analogous compounds.
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¹H NMR (400 MHz, CDCl₃):

δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br)

δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to O)

δ 4.20 (t, J = 6.0 Hz, 2H, -O-CH₂-)

δ 2.80 (t, J = 6.0 Hz, 2H, -CH₂-CN) (Prediction based on standard chemical shift values

and data for similar aryloxy compounds).[6][7][8]

¹³C NMR (100 MHz, CDCl₃):

δ 157.0 (Ar C-O)

δ 132.5 (Ar C-H)

δ 117.5 (CN)

δ 116.5 (Ar C-H)

δ 115.0 (Ar C-Br)

δ 65.0 (-O-CH₂)

δ 18.0 (-CH₂-CN) (Prediction based on standard chemical shift tables and data for

analogous structures).[9][10][11][12][13]

FT-IR (ATR, cm⁻¹):

3050-3100 (Aromatic C-H stretch)

2950-2850 (Aliphatic C-H stretch)

2250 (C≡N stretch, sharp, medium intensity)[5]

1585, 1485 (Aromatic C=C stretch)

1240 (Aryl-O-Alkyl ether C-O stretch)[4]
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1070 (Aromatic C-H in-plane bend)

825 (p-disubstituted benzene C-H out-of-plane bend)

Mass Spectrometry (EI):

m/z (relative intensity): 227/225 (M⁺, isotopic pattern for Br), 173/171 ([M-CH₂CH₂CN]⁺),

157/155 ([M-OCH₂CH₂CN]⁺). (Prediction based on the presence of bromine's

characteristic M/M+2 isotopic signature and expected fragmentation patterns).[14]

Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to 3-(4-
Bromophenoxy)propanenitrile. By following the detailed protocol and safety guidelines

outlined in this application note, researchers can confidently synthesize this key intermediate

for applications in medicinal chemistry, particularly in the construction of PROTACs, and for

broader use in organic synthesis. The provided characterization data serves as a benchmark

for confirming the identity and purity of the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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